Product packaging for 1-phenyl-1H-1,2,4-triazole-3-thiol(Cat. No.:CAS No. 21434-14-0)

1-phenyl-1H-1,2,4-triazole-3-thiol

Cat. No.: B3049655
CAS No.: 21434-14-0
M. Wt: 177.23 g/mol
InChI Key: OJTPBFMSYXRIJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-phenyl-1H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C8H7N3S and its molecular weight is 177.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Dihydro-1-phenyl-3H-1,2,4-triazole-3-thione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229025. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3S B3049655 1-phenyl-1H-1,2,4-triazole-3-thiol CAS No. 21434-14-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c12-8-9-6-11(10-8)7-4-2-1-3-5-7/h1-6H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTPBFMSYXRIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175704
Record name 1,2-Dihydro-1-phenyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21434-14-0
Record name 1,2-Dihydro-1-phenyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21434-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-1,2,4-triazole-3-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021434140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21434-14-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229025
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dihydro-1-phenyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydro-1-phenyl-3H-1,2,4-triazole-3-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Phenyl-1,2,4-triazole-3-thione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844RB29S8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

The Indispensable Role of Nitrogen and Sulfur Heterocycles

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast number of biologically active molecules and functional materials. nih.gov Specifically, those incorporating nitrogen and sulfur atoms are of paramount importance. openmedicinalchemistryjournal.comscispace.comresearchgate.netscienceopen.com These heterocycles are not merely structural curiosities; their unique physicochemical properties, arising from the presence of heteroatoms, render them crucial in a multitude of applications. scispace.comresearchgate.net

In the realm of medicinal chemistry, over 85% of all biologically active chemical entities contain a heterocyclic fragment. nih.gov The presence of nitrogen and sulfur can significantly influence a molecule's solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These properties are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of potential drug candidates. nih.gov The structural diversity offered by these heterocycles allows medicinal chemists to fine-tune molecular architectures to achieve high affinity and selectivity for biological targets. nih.govnih.gov

Beyond medicine, nitrogen-sulfur heterocycles are integral to the development of advanced materials. scispace.comresearchgate.net Their applications span various industries, including the creation of dyes, agrochemicals, and polymers. scispace.comresearchgate.net The specific electronic characteristics endowed by the nitrogen and sulfur atoms make these compounds suitable for developing materials with unique optical and electronic properties, such as molecular conductors and magnets. scispace.com

The 1,2,4 Triazole Moiety: a Privileged Scaffold

Within the broad class of nitrogen-containing heterocycles, the 1,2,4-triazole (B32235) ring is recognized as a "privileged scaffold." nih.gov This five-membered ring, with the molecular formula C₂H₃N₃, is exceptionally stable and not easily cleaved. nih.govnih.gov It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form being the more stable isomer. nih.gov The stability of the triazole nucleus is attributed to its aromaticity, where a sextet of π electrons is formed. researchgate.net

The 1,2,4-triazole moiety is a key pharmacophore in a wide range of clinically used drugs. nih.gov Its ability to engage in hydrogen bonding, its dipole character, and its inherent rigidity contribute to its high affinity for various biological receptors. nih.govnih.gov This has led to the development of 1,2,4-triazole-containing compounds with a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and antiviral properties. nih.govontosight.ai The versatility of the triazole ring allows for the synthesis of diverse derivatives, making it a cornerstone in the design of new therapeutic agents. dergipark.org.trzsmu.edu.uazsmu.edu.ua

Expanding Horizons: Research on 1 Phenyl 1h 1,2,4 Triazole 3 Thiol and Its Derivatives

Established Synthetic Routes to the 1,2,4-Triazole-3-thiol Core

The formation of the 1,2,4-triazole-3-thiol core is primarily achieved through intramolecular cyclization reactions. The choice of starting materials and reaction conditions, particularly the pH of the medium, plays a crucial role in directing the cyclization to yield the desired triazole system over other possible heterocyclic rings like 1,3,4-thiadiazoles. ptfarm.plnih.gov

Cyclization Reactions for Core Synthesis

A common and versatile method for synthesizing 1,2,4-triazole-3-thiols is the cyclization of thiosemicarbazide (B42300) derivatives. researchgate.net This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), which facilitates the ring closure. nih.govnih.gov The nature of the substituents on the thiosemicarbazide can influence the reaction's outcome. ptfarm.pl For instance, the reaction of 1,4-diphenyl thiosemicarbazide in an alkaline medium yields 4,5-diphenyl-4H-1,2,4-triazole-3-thiol. nih.gov Similarly, treating 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides with an 8% sodium hydroxide solution leads to the formation of 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(4-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. researchgate.net

The general mechanism involves the deprotonation of a nitrogen atom, followed by nucleophilic attack on the thiocarbonyl carbon, leading to the elimination of a water molecule and the formation of the triazole ring.

Table 1: Examples of 1,2,4-Triazole-3-thiol Synthesis via Thiosemicarbazide Cyclization

Starting ThiosemicarbazideBaseProductReference
1,4-Diphenyl thiosemicarbazideNaOH4,5-Diphenyl-4H-1,2,4-triazole-3-thiol nih.gov
1-(4-(4-H-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazide8% NaOH5-(4-(4-H-phenylsulfonyl)phenyl)-4-(4-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione researchgate.net
1-(4-(4-Cl-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazide8% NaOH5-(4-(4-Cl-phenylsulfonyl)phenyl)-4-(4-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione researchgate.net
1-(4-(4-Br-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazide8% NaOH5-(4-(4-Br-phenylsulfonyl)phenyl)-4-(4-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione researchgate.net

Another established route involves the cyclization of potassium dithiocarbazinate salts. These salts are prepared by reacting carboxylic acid hydrazides with carbon disulfide in the presence of potassium hydroxide in ethanol (B145695). nih.gov The subsequent cyclization of the potassium dithiocarbazinate with hydrazine (B178648) hydrate (B1144303) leads to the formation of 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives. nih.gov

For example, furan-2-carboxylic acid hydrazide and phenylacetic acid hydrazide can be converted to their respective potassium 3-(2-furoyl) or (phenylacetyl)dithiocarbazates. nih.gov Refluxing these intermediates with hydrazine hydrate yields 4-amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol and 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol, respectively. nih.gov

The cyclization of acyl thiosemicarbazides is a widely used method for the synthesis of 1,2,4-triazole-3-thiones. researchgate.netunisi.it This reaction is typically performed in a basic medium, such as an aqueous sodium hydroxide solution. researchgate.netresearchgate.netmdpi.com The choice of an alkaline medium generally favors the formation of the 1,2,4-triazole ring system. nih.gov For instance, acylthiosemicarbazides can be cyclized in an 8% sodium hydroxide solution to yield the corresponding 1,2,4-triazole-3-thiones. researchgate.net Similarly, refluxing acyl thiosemicarbazide derivatives in a 2% aqueous solution of sodium hydroxide also leads to the formation of 1,2,4-triazole-3-thione derivatives. nih.gov

The reaction of 2-(4-nitrobenzoyl)hydrazine-1-carbothioamide with a 2% aqueous solution of sodium hydroxide, followed by neutralization, yields 5-(4-nitrophenyl)-4H-1,2,4-triazol-3-thiol. mdpi.com

One-pot synthetic methods offer an efficient approach to 1,2,4-triazole derivatives, often with reduced reaction times and increased yields. nih.govisres.org For example, a one-pot synthesis of 1,2,3-triazolo piperazine (B1678402) and piperidine (B6355638) carboxylate derivatives has been developed using Cu(I)-assisted click chemistry. nih.gov While this example leads to a 1,2,3-triazole, similar principles of one-pot reactions are applied in the synthesis of 1,2,4-triazoles to improve efficiency and yield. isres.org

Functionalization Strategies for this compound Derivatives

The this compound scaffold can be further modified to create a variety of derivatives with different properties. The presence of the thiol group provides a reactive handle for various functionalization reactions.

A common strategy involves the S-alkylation of the thiol group. For example, 4,5-diphenyl-4H-1,2,4-triazole-3-thiol can be reacted with ethyl bromoacetate (B1195939) in the presence of sodium ethanolate (B101781) to yield ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate. nih.gov This ester can then be further reacted with hydrazine hydrate to form the corresponding hydrazide, which is a versatile intermediate for synthesizing other derivatives. nih.gov

Another approach involves the reaction of the thiol with electrophiles. For instance, 1,2,4-triazole-3(5)-thiol reacts with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-2(3H)-one. mdpi.com These reactions proceed via thiol-ene click and SN processes, respectively, to form S-substituted derivatives. mdpi.com

Furthermore, the triazole ring itself can be involved in further reactions. For example, Mannich bases can be synthesized from 1,2,4-triazole-3-thiones through a reaction with formaldehyde (B43269) and a secondary amine like N-methylpiperazine or N-phenylpiperazine. zsmu.edu.ua

S-Alkylation and Related Substitutions

The presence of a thiol group on the 1-phenyl-1H-1,2,4-triazole core provides a reactive site for the introduction of various substituents. S-alkylation is a primary method for derivatization, allowing for the attachment of alkyl and other functional groups to the sulfur atom.

Regioselective S-Alkylation of the Thiol Group

The alkylation of 1,2,4-triazole-3-thiones, such as this compound, can theoretically occur at the sulfur atom or one of the nitrogen atoms of the triazole ring. nih.govuzhnu.edu.ua However, studies have shown that S-alkylation is often the preferred pathway, particularly under neutral or alkaline conditions. uzhnu.edu.ua The reaction's regioselectivity is influenced by factors such as the solvent, the base used, and the nature of the alkylating agent. uzhnu.edu.uanih.gov In many instances, S-alkylation occurs selectively to yield the corresponding thioethers. uzhnu.edu.ua The formation of S-alkylated products is a common outcome when the sulfur atom is not already substituted. uzhnu.edu.ua

The regioselectivity of these reactions can be explained by considering the different nucleophilic sites within the molecule. nih.gov While both nitrogen and sulfur atoms can act as nucleophiles, the sulfur atom often exhibits higher reactivity towards electrophilic attack by alkylating agents. nih.govnih.gov This preferential reaction at the sulfur atom leads to the formation of the S-alkylated derivatives as the major products. uzhnu.edu.ua

Reactions with Alkyl Halides and Chloroacetamide Derivatives

A common and effective method for the S-alkylation of this compound involves the use of alkyl halides. researchgate.net These reactions typically proceed in the presence of a base to deprotonate the thiol group, forming a more nucleophilic thiolate anion that readily attacks the electrophilic carbon of the alkyl halide. scispace.com This results in the formation of a new carbon-sulfur bond and the desired S-substituted derivative. researchgate.net

Similarly, chloroacetamide derivatives are valuable reagents for the functionalization of this compound. The reaction between the triazole and a chloroacetamide derivative, such as N-substituted-2-chloroacetamide, yields N-(substituted)-2-((1-phenyl-1H-1,2,4-triazol-3-yl)thio)acetamide compounds. nih.gov This reaction typically occurs in a suitable solvent and may be facilitated by a base. The resulting products incorporate an acetamide (B32628) moiety, which can be a key structural feature for various applications.

Microwave-Assisted Alkylation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. rsc.orgzsmu.edu.uarsc.org In the context of S-alkylation of this compound and its analogs, microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating methods. nih.govrsc.orgzsmu.edu.ua For instance, reactions that might take several hours under conventional reflux conditions can often be completed in a matter of minutes using microwave technology. nih.govrsc.org

This rapid and efficient heating can lead to higher yields and cleaner reaction profiles. rsc.orgnih.gov The use of microwave synthesis systems allows for precise control over reaction parameters such as temperature and pressure, which can be optimized to maximize the formation of the desired S-alkylated product. zsmu.edu.ua The efficiency of microwave-assisted synthesis makes it an attractive and sustainable approach for the preparation of S-substituted this compound derivatives. rsc.orgrsc.org

Nitrogen-Centered Derivatizations

Beyond modifications at the sulfur atom, the nitrogen atoms within the 1,2,4-triazole ring and appended functional groups offer additional sites for derivatization. Condensation reactions are a key strategy for introducing new functionalities at these nitrogen centers.

Condensation Reactions with Aldehydes: Formation of Schiff Bases

Schiff bases, characterized by the presence of an imine or azomethine group (-C=N-), are readily synthesized through the condensation of a primary amine with an aldehyde. nepjol.infonih.gov In the context of this compound derivatives that possess an amino group, this reaction provides a straightforward method for introducing a wide range of substituents. For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol can be condensed with various aromatic aldehydes to form the corresponding Schiff bases. nepjol.infonih.gov

The reaction is typically carried out by refluxing the triazole and the aldehyde in a suitable solvent, often with a catalytic amount of acid. researchgate.net The formation of the Schiff base is confirmed by spectroscopic methods. nepjol.info This synthetic route allows for the facile creation of a library of compounds with diverse aromatic and heterocyclic moieties attached to the triazole core through the imine linkage. nih.gov

Table 1: Examples of Schiff Bases Derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Aldehyde ReactantResulting Schiff BaseReference
Benzaldehyde4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol nepjol.infonih.gov
Furfuraldehyde4-((Furan-2-ylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol nih.gov
2,4-Dichlorobenzaldehyde4-((2,4-Dichlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol nih.gov
Formation of Hydrazone Moieties

Hydrazones are another important class of derivatives that can be synthesized from this compound precursors. These compounds are formed through the reaction of a hydrazide with an aldehyde or ketone. nih.gov A common synthetic strategy involves first preparing a hydrazide derivative of the triazole. For example, S-alkylation of the triazole with an ethyl haloacetate followed by reaction with hydrazine hydrate yields the corresponding acetohydrazide. nih.gov

This triazol-3-ylthioacetohydrazide can then be reacted with a variety of aldehydes or isatins to produce the target hydrazones. nih.gov The reaction is typically carried out by refluxing the hydrazide and the carbonyl compound in a solvent like methanol (B129727). nih.gov This modular approach allows for the synthesis of a wide range of hydrazone derivatives bearing different aromatic and heterocyclic substituents. nih.gov

Table 2: Synthesis of Hydrazone Precursor from 4-Phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione

ReactantReagentProductYieldReference
4-Phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thioneEthyl chloroacetateEthyl 2-[[4-phenyl-5-[(phenylamino)ethyl]-4H-1,2,4-triazol-3-yl]thio]acetate80% nih.gov
Ethyl 2-[[4-phenyl-5-[(phenylamino)ethyl]-4H-1,2,4-triazol-3-yl]thio]acetateHydrazine hydrate2-((4-Phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide94% nih.gov
Mannich Base Synthesis

The Mannich reaction is a prominent method for synthesizing derivatives of 1,2,4-triazole-3-thiones. This reaction involves the aminoalkylation of an active hydrogen-containing compound with formaldehyde and a primary or secondary amine. In the context of 1,2,4-triazole-3-thiones, Mannich bases are synthesized through the reaction of the corresponding thione with an appropriate amine, such as N-methylpiperazine or N-phenylpiperazine, in the presence of formaldehyde and a solvent like dimethylformamide. zsmu.edu.uazsmu.edu.ua This method has been successfully employed to create a series of novel Mannich bases, including those incorporating trifluoromethyl-1,2,4-triazole and substituted benzylpiperazine moieties. nih.gov

For instance, the reaction of 5-methyl-1H-s-triazole-3-thiol with formaldehyde and primary aliphatic amines in ethanol at room temperature leads to the formation of cyclized 2-methyl-6-substituted-6,7-dihydro-5H-s-triazolo[5,1-b]-1,3,5-thiadiazines. nih.gov However, when primary aromatic amines are used under the same conditions, the reaction yields uncyclized 3-methyl-1-((substituted-amino)methyl)-1H-s-triazole-5-thiols. nih.gov The choice of amine and reaction conditions can thus direct the outcome of the Mannich reaction, leading to either cyclized or uncyclized products.

Table 1: Examples of Mannich Base Synthesis with 1,2,4-Triazole-3-thiol Derivatives
Starting TriazoleAmineProductReference
1,2,4-Triazole-3-thionesN-methylpiperazine or N-phenylpiperazineMannich bases zsmu.edu.uazsmu.edu.ua
5-Methyl-1H-s-triazole-3-thiolPrimary aliphatic amines2-Methyl-6-substituted-6,7-dihydro-5H-s-triazolo[5,1-b]-1,3,5-thiadiazines nih.gov
5-Methyl-1H-s-triazole-3-thiolPrimary aromatic amines3-Methyl-1-((substituted-amino)methyl)-1H-s-triazole-5-thiols nih.gov

Desulfurization Reactions of 1,2,4-Triazole-3-thiols

Desulfurization is a chemical process that involves the removal of a sulfur atom from a molecule. In the case of 1,2,4-triazole-3-thiones, desulfurization leads to the formation of the corresponding 1,2,4-triazoles. This transformation can be achieved through various methods, including photolysis and the use of thiophilic reagents.

Irradiation of 1,2,4-triazole-3-thiones, particularly in the presence of a sensitizer (B1316253) like benzophenone, can result in the exclusive formation of desulfurized triazoles. researchgate.net This photodesulfurization process offers a clean method for obtaining 1,2,4-triazoles. Another approach involves the use of thiophilic reagents such as copper. The desulfurization of 1,2,4-triazole-3-thiones assisted by copper yields 1,2,4-triazoles along with copper sulfide (B99878) and polynuclear sulfur anions. researchgate.net This method has been successfully applied in a one-pot synthesis of antimicrobial compounds. researchgate.net The choice of desulfurization method can depend on the specific substrate and desired outcome.

Table 3: Desulfurization Methods for 1,2,4-Triazole-3-thiones
MethodReagents/ConditionsProductReference
PhotodesulfurizationIrradiation, Benzophenone (sensitizer)Desulfurized triazoles researchgate.net
Thiophilic Reagent AssistedCopper1,2,4-Triazoles researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the molecular structure of this compound, providing detailed information about its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 1,2,4-triazole-3-thiol derivatives provides distinct signals for the protons of the phenyl group and the triazole ring, as well as the labile proton of the thiol or amine group. The exact chemical shifts can vary depending on the solvent and the specific tautomeric form present.

For closely related compounds like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, the aromatic protons of the phenyl ring typically appear as multiplets in the range of δ 7.28–7.45 ppm. researchgate.net The labile proton is of particular diagnostic importance. In the thiol (-SH) form, the proton signal can appear in the range of δ 11.79–12.68 ppm. sapub.org However, the compound often exists predominantly in the thione tautomeric form in solution. In this case, the spectrum shows a characteristic broad singlet for the N-H proton of the triazole ring, which has been observed at chemical shifts between δ 13.80 and δ 14.30 ppm for similar structures. mdpi.com This downfield shift is indicative of the proton being attached to a nitrogen atom within the heterocyclic ring.

ProtonChemical Shift (ppm)MultiplicityNotes
Phenyl-H~7.3 - 7.9MultipletExact shifts depend on substitution. researchgate.netufv.br
Triazole-H~8.5SingletSignal for the C5-H of the triazole ring. mdpi.com
Thiol (S-H) / Amine (N-H)~11.8 - 14.3Singlet (often broad)Position is highly variable and indicates the tautomeric form (thiol vs. thione). sapub.orgmdpi.com

Carbon Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon skeleton of the molecule. For the analogous compound 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, the carbon atoms of the triazole ring exhibit characteristic chemical shifts. The two carbons within the triazole ring are typically observed around δ 149.80 ppm and δ 150.00 ppm. researchgate.net The carbons of the phenyl ring appear in the aromatic region, generally between δ 127.0 and δ 140.0 ppm. researchgate.netufv.br The presence of the thione C=S bond is a key feature; in related 1,2,4-triazole-3-thione systems, this carbon resonates significantly downfield, at approximately δ 169.00–169.10 ppm.

CarbonChemical Shift (ppm)Notes
Phenyl-C~127 - 140Multiple signals in the aromatic region. researchgate.netufv.br
Triazole-C~146 - 156Signals for the carbon atoms within the triazole ring. researchgate.netmdpi.com
C=S (Thione)~169Diagnostic peak for the thione tautomer.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FTIR, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy Absorption Bands

The FTIR spectrum of this compound displays several key absorption bands that confirm its structure and tautomeric state. The presence of a band in the region of 2550–2740 cm⁻¹ is characteristic of the S-H stretching vibration, indicating the presence of the thiol tautomer. researchgate.net Conversely, the N-H stretching vibration of the thione tautomer is typically observed in the broader range of 3100–3300 cm⁻¹. researchgate.net Other significant bands include C=N stretching within the triazole ring around 1616 cm⁻¹, and aromatic C-H stretching vibrations above 3000 cm⁻¹. researchgate.netresearchgate.net

Functional GroupWavenumber (cm⁻¹)Vibration Type
S-H~2550 - 2740Stretching (Thiol form) researchgate.net
N-H~3100 - 3300Stretching (Thione form) researchgate.net
C-H (Aromatic)>3000Stretching researchgate.net
C=N (Triazole)~1616Stretching researchgate.net
C=C (Aromatic)~1470 - 1530Stretching researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further corroborating its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis of 1,2,4-triazole derivatives is effective for confirming molecular mass and studying fragmentation. Using electrospray ionization (ESI) in positive ion mode, the quasi-molecular ion [M+H]⁺ is typically observed. For a related S-substituted triazole derivative, an [M+H]⁺ peak was identified at m/z 186, confirming its molecular weight. mdpi.com This technique is crucial for verifying the successful synthesis of the target compound and for identifying it within complex mixtures.

Molecular Ion Peak Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. In the analysis of this compound (C₈H₇N₃S), the molecular ion peak is the most significant indicator of its identity. The exact molecular weight of this compound is 177.0361 g/mol .

Depending on the ionization technique used, such as Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺. Therefore, in the positive ion mode ESI mass spectrum, the quasi-molecular ion peak would appear at an m/z (mass-to-charge ratio) of approximately 178.

Studies on similar 1,2,4-triazole derivatives using high-resolution mass spectrometry have been crucial for discriminating between thione and thiol tautomers. oup.com The fragmentation patterns, which result from the breakdown of the molecular ion in the mass spectrometer, provide further structural information. For instance, the fragmentation of related triazole structures often involves the cleavage of the triazole ring and the loss of substituents. researchgate.net Analysis using techniques like in-source collision-induced dissociation (CID) can reveal characteristic product ions that help to confirm the structure of the parent molecule. oup.com

Table 1: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Formula C₈H₇N₃S
Exact Mass 177.0361 u
Molecular Ion (M⁺) m/z 177
Protonated Molecule ([M+H]⁺) m/z 178

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction analysis provides unambiguous structural proof. For this compound, this technique would confirm the connectivity of the atoms, the planarity of the triazole and phenyl rings, and the specific tautomeric form (thiol vs. thione) present in the solid state. In many related 1,2,4-triazole-3-thione derivatives, the thione tautomer is prevalent in the crystalline form. nih.govmdpi.com

The analysis reveals the crystal system, space group, and unit cell dimensions. For example, studies on substituted 1,2,4-triazoles have reported monoclinic or triclinic crystal systems. nih.govmdpi.com Furthermore, this technique elucidates non-covalent interactions that stabilize the crystal packing, such as intermolecular hydrogen bonds (e.g., N-H···N or N-H···S) and π–π stacking interactions between the aromatic phenyl and triazole rings. nih.gov The angle between the planes of the phenyl and triazole rings is also a key structural parameter determined from this analysis. nih.gov

Table 2: Representative Single Crystal X-ray Diffraction Data for a 1,2,4-Triazole Derivative

ParameterExample Data
Crystal system Monoclinic
Space group P2₁/c
a (Å) 5.5178 (5)
b (Å) 23.650 (2)
c (Å) 10.287 (2)
β (°) ** 91.841 (14)
Volume (ų) **1341.8 (3)
Z (molecules/unit cell) 4
Key Interactions C—H···N, π–π stacking

Note: Data in this table is representative of a related triazole structure and serves as an illustrative example. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands arising from its chromophoric groups: the phenyl ring, the triazole ring, and the thione (C=S) group.

The spectrum is expected to show intense absorption bands corresponding to π → π* transitions associated with the conjugated π-electron systems of the aromatic phenyl and heterocyclic triazole rings. Additionally, the thione group is a significant chromophore that contributes to the absorption profile, often at higher wavelengths. ijsr.net The presence of the C=S group can also give rise to a lower intensity n → π* transition. The solvent used for the analysis can influence the position (λmax) of these absorption maxima.

Table 3: Plausible UV-Vis Absorption Data for this compound

Plausible λmax (nm)Proposed Electronic TransitionAssociated Chromophore
~210-230 π → πPhenyl Ring
~250-280 π → πTriazole Ring / Conjugated System
~300-330 n → π*Thione (C=S)

Note: These values are illustrative and based on general characteristics of the chromophores present and data from related compounds. ijsr.netnist.gov

Elemental Analysis (CHN) for Composition Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound.

The experimental results from the CHN analyzer are compared with the theoretical percentages calculated from the compound's molecular formula (C₈H₇N₃S). A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the purity and correct elemental composition of the sample.

Table 4: Elemental Analysis Data for this compound (C₈H₇N₃S)

ElementTheoretical (%)Experimental (%) (Typical)
Carbon (C) 54.2254.15
Hydrogen (H) 3.984.05
Nitrogen (N) 23.7123.65

Note: Experimental values are representative examples illustrating typical results found in the literature for confirmation of new compounds. rsc.org

Tautomerism and Conformational Studies of 1 Phenyl 1h 1,2,4 Triazole 3 Thiol

Influence of Solvent and pH on Tautomeric Preferences

The equilibrium between the thiol and thione tautomers is not static and can be influenced by environmental factors, most notably the solvent and the pH of the medium.

While computational studies in the gas phase consistently favor the thione form, the preference in solution can be modulated by the solvent's properties. researchgate.netnih.gov The solubility of related compounds has been shown to vary significantly depending on the solvent, with better solubility in polar solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) compared to non-polar ones. solubilityofthings.com This difference in solubility suggests that solvent-solute interactions play a role in stabilizing one tautomer over the other.

The pH of the solution is another critical factor. The solubility of 5-phenyl-1H-1,2,4-triazole-3-thiol is known to be pH-dependent. solubilityofthings.com This is because changes in pH can alter the ionization state of the molecule. In acidic or basic conditions, the compound can be deprotonated or protonated, which directly affects the position of the tautomeric equilibrium. For instance, a change in pH can impact the ionization of the thiol group, thereby influencing its stability relative to the thione form. solubilityofthings.com

Coordination Chemistry of 1 Phenyl 1h 1,2,4 Triazole 3 Thiol As a Ligand

Binding Modes and Coordination Sites of the Triazole-Thiol Moiety

The coordination versatility of 1-phenyl-1H-1,2,4-triazole-3-thiol stems from the presence of several potential donor sites: the two nitrogen atoms of the triazole ring and the exocyclic sulfur atom. This allows for various coordination modes, which are often influenced by factors such as the metal ion, the presence of co-ligands, and the reaction conditions.

Coordination through Nitrogen and Sulfur Atoms

The most common coordination mode for this compound involves the simultaneous use of one of the triazole nitrogen atoms and the sulfur atom of the thiol group to form a chelate ring with a metal center. The deprotonated thiol group provides a soft donor site (sulfur), while the triazole nitrogen acts as a hard donor site. This hard-soft combination makes the ligand particularly effective in coordinating with a wide range of transition metal ions.

The ligand can exist in tautomeric forms, the thiol and the thione form. This tautomerism plays a crucial role in its coordination behavior. In many complexes, the ligand deprotonates from the thiol form to act as a uninegative ligand, coordinating through the sulfur and a nitrogen atom.

Multidentate and Bridging Ligand Behavior

Beyond simple chelation, this compound can exhibit more complex coordination behaviors, acting as a multidentate and/or bridging ligand. This versatility gives rise to the formation of polynuclear complexes and coordination polymers with interesting structural motifs.

As a bridging ligand, it can connect two or more metal centers in several ways:

N,S-Bridging: The ligand can bridge two metal ions using a nitrogen atom to coordinate to one metal and the sulfur atom to another.

N,N-Bridging: The two nitrogen atoms of the triazole ring (N2 and N4) can coordinate to different metal centers, leading to the formation of extended structures. mdpi.com

Thiolato Bridging: The sulfur atom can act as a bridge between two metal ions. bhu.ac.in

This ability to adopt multiple coordination modes, from monodentate to quadridentate, allows for the construction of coordination compounds with dimensionalities ranging from 0D (discrete molecules) to 3D frameworks. acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Preparation of Complexes with Transition Metal Ions (e.g., Co(II), Ni(II), Zn(II), Mn, Pd, Ir(III), Cd(II))

Complexes of this compound with a variety of transition metals have been synthesized and characterized. A general synthetic procedure involves dissolving the ligand and the metal salt (e.g., acetate, chloride, or nitrate) in a solvent like ethanol (B145695) or methanol (B129727) and refluxing the mixture. nih.gov The resulting complexes often precipitate from the solution upon cooling.

The specific geometry of the resulting complex is influenced by the metal ion. For instance, with some metals, tetrahedral or square planar geometries are observed, while with others, octahedral coordination is favored, often completed by solvent molecules or co-ligands. nih.govresearchgate.net

Table 1: Examples of Synthesized Metal Complexes with 1-phenyl-1,2,4-triazole-3-thiol and its Derivatives

Metal Ion Co-ligand Proposed Geometry Reference
Ni(II) H₂O Octahedral researchgate.net
Cu(II) H₂O Square Planar nih.govresearchgate.net
Zn(II) H₂O Octahedral researchgate.net
Co(II) H₂O Octahedral researchgate.net
Cd(II) None Various (1D, 2D, 3D polymers) acs.org
Mn(II) en Octahedral bhu.ac.in
Pd(II) dppe Square Planar mdpi.com

Note: This table is illustrative and not exhaustive. "en" is ethylenediamine, and "dppe" is 1,2-bis(diphenylphosphino)ethane.

Influence of Anions on Ligand Coordination Versatility

The counter-anion present in the reaction mixture can significantly influence the coordination mode of the this compound ligand and the final structure of the metal complex. Different anions can lead to the formation of complexes with varying dimensionalities and properties. acs.org

For example, in the synthesis of cadmium(II) complexes, the use of different anions (Cl⁻, Br⁻, I⁻, SO₄²⁻) resulted in the formation of complexes with distinct structures, ranging from one-dimensional chains to three-dimensional polymers. This anion-induced versatility highlights the subtle interplay of factors that govern the self-assembly of coordination compounds. acs.org

Spectroscopic Features of Metal Complexes

The characterization of metal complexes of this compound relies heavily on various spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. The disappearance of the ν(S-H) band and shifts in the ν(C=N) and ν(N-N) stretching frequencies upon complexation provide strong evidence for the involvement of the sulfur and nitrogen atoms in coordination.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion and the nature of the ligand-to-metal charge transfer transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can be used to further elucidate the structure of the complexes in solution. The chemical shifts of the protons and carbons in the ligand are affected by coordination to the metal center.

Table 2: Key Spectroscopic Data for Characterization

Spectroscopic Technique Information Obtained
Infrared (IR) Identification of coordination sites (N, S)
UV-Visible Electronic transitions, coordination geometry
NMR (¹H, ¹³C) Structure in solution for diamagnetic complexes

Applications in Materials Science and Technology

Utilization of Triazole Derivatives in Optoelectronic Materials

The electron-deficient character of the 1,2,4-triazole (B32235) ring is a key feature exploited in the design of materials for optoelectronic devices. This property facilitates efficient electron transport, which is crucial for the performance of organic light-emitting diodes (OLEDs).

In OLEDs, the electron transport layer (ETL) and hole-blocking layer (HBL) play a critical role in ensuring that the recombination of electrons and holes occurs within the emissive layer, thereby maximizing device efficiency. Materials suitable for these layers must possess high electron mobility and a deep highest occupied molecular orbital (HOMO) to block holes effectively.

Derivatives of 1,2,4-triazole are well-established as effective electron transport and hole-blocking materials. psu.edu The 1,2,4-triazole moiety contributes to a high triplet energy, which is essential for preventing energy loss from the phosphorescent dopants used in high-efficiency PHOLEDs. psu.edursc.org A prominent example is 3-(4-biphenylyl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole (TAZ), which is widely used as a host and electron-transporting material. psu.edu The introduction of a phenyl group at the N-1 position of the triazole ring, as in 1-phenyl-1H-1,2,4-triazole-3-thiol, is a common strategy in designing such materials. These materials function by accepting electrons from the cathode and transporting them to the emissive layer while simultaneously preventing holes from passing through to the cathode, which would otherwise reduce the device's quantum efficiency.

The performance of OLEDs is significantly influenced by the choice of ETL material. Star-shaped 1,3,5-triazine (B166579) derivatives, which share the electron-deficient nitrogen-rich core characteristic of triazoles, have demonstrated excellent performance as electron-transport-type hosts in green PHOLEDs. psu.edursc.org The electron mobility and energy levels can be tuned by modifying the aryl substituents on the core structure. psu.edu For instance, devices using these advanced materials have achieved high external quantum efficiencies (EQE) and power efficiencies. psu.edursc.org

Performance of Green PHOLEDs with Triazole/Triazine-Based Electron Transport Layers

ETL Host MaterialDopantMax. External Quantum Efficiency (EQE)Max. Power Efficiency (lm W⁻¹)Reference
T2T (a 1,3,5-triazine derivative)(PPy)₂Ir(acac)17.5%59.0 psu.edu
T3T (a 1,3,5-triazine derivative)(PPy)₂Ir(acac)14.4%50.6 psu.edu
T3PyTRZ (a tetrapyridine/triphenyltriazine conjugate)Ir(ppy)₃>24%>115 rsc.org

Integration into Polymer and Hybrid Materials

The incorporation of this compound moieties into polymer backbones can create advanced materials with tailored properties for specific applications, ranging from environmental remediation to advanced coatings.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability and chemical resistance. The functionalization of polyimides with specific chelating groups can render them effective for the solid-phase extraction (SPE) of heavy metal cations from aqueous solutions. The this compound moiety is an excellent candidate for this purpose due to the strong affinity of the thiol group for heavy metals.

The synthesis of such functional polyimides can be envisioned through the reaction of 1,2,4-triazole-3-thiol with N-arylmaleimides, which are precursors for polyimides. mdpi.com The thiol group can readily react with the double bond of the maleimide (B117702) in a thiol-ene "click" reaction, resulting in a pyrrolidine-2,5-dione structure bearing the triazole unit. mdpi.com This functionalized monomer can then be polymerized to yield a polyimide with pendant triazole-thiol groups. These pendant groups would act as binding sites for metal cations, enabling the polymer to be used as a sorbent in SPE columns for environmental cleanup or metal recovery.

The incorporation of this compound into a polymer matrix can significantly influence the material's physical properties, including its film morphology and solubility. The triazole ring is polar and capable of forming hydrogen bonds, which can enhance the solubility of the polymer in polar solvents. nih.govnih.gov This property is beneficial for solution-based processing techniques used in the fabrication of thin films for electronic devices or coatings.

The presence of the rigid phenyl and triazole groups can also impact the packing of polymer chains. researchgate.net This can affect the material's crystallinity and surface morphology. In thin films for electronic applications, a smooth, amorphous morphology is often desired to prevent performance degradation caused by grain boundaries. The bulky nature of the substituent groups can disrupt regular chain packing, promoting the formation of amorphous films. Conversely, the solubility of triazole derivatives is highly dependent on the solvent, with better solubility generally observed in polar solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695), and limited solubility in non-polar solvents. solubilityofthings.com This differential solubility can be exploited in the selective processing and patterning of polymer films.

Role in Functional Materials Beyond Optoelectronics

The structural features of this compound derivatives also lend themselves to applications in other areas of materials science, such as liquid crystals.

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Materials that exhibit liquid crystalline phases (mesophases) are of great technological importance for their use in displays and sensors. The formation of mesophases is highly dependent on molecular shape and intermolecular interactions.

Heterocyclic compounds, including 1,2,4-triazole derivatives, have been investigated as core units for designing liquid crystalline materials. researchgate.netmanipal.edu The rigidity of the triazole ring, combined with the presence of other structural elements like phenyl rings and flexible alkyl chains, can lead to the necessary anisotropy in molecular shape for liquid crystal formation. manipal.edu The dipole moment and hydrogen bonding capability of the triazole moiety contribute to the intermolecular forces that stabilize mesophases. nih.govresearchgate.net

Although a deviation from strict linearity in the molecular structure can sometimes reduce mesophase stability, the unique bent-core shape associated with some triazole linkages can give rise to interesting and useful liquid crystalline behaviors. researchgate.net By attaching appropriate mesogenic (liquid crystal-forming) units to the this compound core, it is possible to design new functional materials that exhibit specific mesophases, such as nematic or smectic phases, over a defined temperature range.

Mesophase Behavior in Triazole-Containing Liquid Crystals

Core StructureGeneral Molecular DesignObserved Mesophase TypesKey Structural FeaturesReference
1,2,4-TriazoleCentral triazole core with terminal alkyl chains and linking groups (e.g., esters, Schiff bases)Nematic, Smectic A, Smectic CMolecular linearity, presence of polar groups, length of terminal chains researchgate.netmanipal.edu
Bent-Core TriazolesTriazole linkage contributing to a bent molecular shapePotentially complex phases (e.g., B-phases)High dipole moment, deviation from linearity researchgate.net

Optical Waveguide Applications

Derivatives of 1,2,4-triazole are recognized for their potential use in materials for optical waveguides. researchgate.net The optical properties of these compounds are an active area of research. For instance, studies on S-derivatives of related 1,2,4-triazole-3-thiols have demonstrated that these molecules can exhibit optical activity, meaning they can rotate the plane of polarized light. zsmu.edu.ua This property is fundamental for various applications in optoelectronics.

Furthermore, research into novel derivatives, such as N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide, has focused on their nonlinear optical (NLO) properties. dntb.gov.uaresearchgate.net Materials with significant NLO responses are crucial for developing devices that can modulate light frequency, intensity, and phase, which are key functions in optical signal processing and telecommunications. One particular derivative, compound 7c from the study, showed significant linear polarizability and hyperpolarizabilities, indicating its potential for use in fabricating materials for optoelectronic devices. dntb.gov.uaresearchgate.net While direct studies on this compound for waveguides are not prominent, the demonstrated optical characteristics of its close derivatives suggest a promising avenue for future material development in this field.

Proton Exchange Membrane Fuel Cells (PEMFCs)

The 1,2,4-triazole moiety is a key component in the development of advanced high-temperature proton exchange membranes (HT-PEMs) for fuel cells. researchgate.net These derivatives are investigated for their ability to facilitate proton transport at elevated temperatures (120-200°C) without external humidification.

A notable strategy involves the creation of triazole-functionalized polymers. In one study, arylene ether-free aromatic polymers were functionalized with sulfide-linked triazole groups. acs.org These resulting membranes displayed excellent thermal stability, with decomposition temperatures above 200°C, and robust mechanical properties. acs.org The incorporation of the triazole units is crucial for creating pathways for proton conduction. When doped with phosphoric acid, these membranes exhibit high proton conductivity. acs.org

Detailed research findings highlight the performance of these triazole-based membranes in single-cell fuel cell tests, demonstrating their potential for practical applications in next-generation energy systems. acs.org

Table 1: Performance of Triazole-Functionalized High-Temperature Proton Exchange Membranes (HT-PEMs)

Polymer/Membrane Operating Temperature (°C) Proton Conductivity (mS/cm) Peak Power Density (mW/cm²) Reference
PA-TABPP 160 - 760 acs.org

This table is interactive. Click on headers to sort.

Organic Photovoltaic Cells

The electron-deficient nature of the 1,2,4-triazole ring makes it an excellent electron-acceptor unit for building conjugated polymers used in organic photovoltaic (OPV) cells. researchgate.net These materials are typically designed as donor-acceptor (D-A) alternating copolymers to achieve low bandgaps and efficiently absorb solar energy. sioc-journal.cn

Several studies have synthesized and tested conjugated polymers incorporating 1,2,4-triazole derivatives. sioc-journal.cn For example, polymers combining 1,2,4-triazole units with electron-donating units like thiophene (B33073) or benzo[1,2-b:4,5-b']dithiophene have been created. sioc-journal.cn The performance of bulk-heterojunction solar cells fabricated from these polymers demonstrates the viability of this approach. The power conversion efficiency (PCE) of these devices can be significantly influenced by the polymer's structure and the resulting morphology of the active layer. sioc-journal.cn

Another successful example involves a conjugated polymer named PyCNTAZ, which incorporates a pyridine-fused triazole unit. Solar cells based on this polymer achieved a high open-circuit voltage of approximately 1 V and a notable efficiency of 8.4%. acs.orgresearchgate.net

Table 2: Photovoltaic Performance of Polymers Based on 1,2,4-Triazole Derivatives

Polymer Donor Unit Acceptor Unit Power Conversion Efficiency (PCE) (%) Reference
PT-TZ Thiophene 1,2,4-Triazole Derivative 0.01 sioc-journal.cn
PB-TZ Benzo[1,2-b:4,5-b']dithiophene 1,2,4-Triazole Derivative 0.20 sioc-journal.cn
PB-TTZT Benzo[1,2-b:4,5-b']dithiophene 1,2,4-Triazole Derivative with extended thiophene 1.18 sioc-journal.cn

This table is interactive. Click on headers to sort.

Data Storage Devices

Metal-free 1,2,4-triazole derivatives have been identified as having potential applications in data storage devices. researchgate.net This potential stems from the distinct electronic characteristics of the triazole ring. Its electron-deficient nature, which is beneficial in OLEDs and OPVs, could theoretically be harnessed for charge trapping and storage, a fundamental principle behind many forms of electronic memory.

The ability of these molecules to exist in stable, distinct electronic states would be a key requirement. However, while the application is noted in scientific reviews, detailed research findings and specific examples of this compound or its direct derivatives being integrated into data storage device prototypes are not extensively documented in the available literature. researchgate.net The exploration of triazole-based materials for memory applications remains an emerging field with opportunities for future investigation.

Compound Index

Academic Research on Biological Activity of 1 Phenyl 1h 1,2,4 Triazole 3 Thiol Derivatives

Antimicrobial Research (in vitro and in silico studies)

The antimicrobial potential of 1-phenyl-1H-1,2,4-triazole-3-thiol derivatives has been extensively investigated against a variety of pathogenic microorganisms. Both in vitro screening and in silico molecular docking studies have been employed to understand their efficacy and mechanism of action.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. A novel series of Schiff bases based on the 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold showed strong antibacterial activity against Staphylococcus aureus. nih.gov One compound in this series, 4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, exhibited activity superior to the standard drug streptomycin (B1217042) against S. aureus. nih.gov However, these compounds were found to be inactive against Escherichia coli. nih.gov

In another study, 1,2,4-triazole-3-thiones with a substituted piperazine (B1678402) moiety showed that the presence of a phenylpiperazine group was crucial for high antibacterial activity against strains like S. aureus and P. aeruginosa. nih.gov Furthermore, derivatives with a phenyl ring at the N-4 position of the triazole showed higher activity compared to those with alkyl groups. nih.gov The introduction of an electron-withdrawing chlorine atom to the phenyl ring at the C-5 position of 1,2,4-triazole-3-thiones increased potency against Gram-positive strains, including S. aureus and methicillin-resistant S. aureus (MRSA). nih.gov

Hybrid compounds have also been explored. For instance, 1,2,4-triazole-pyrimidine derivatives linked by a sulfur atom showed that compounds with 2-methyl- or 2-phenylthio moieties were potent against S. aureus and E. coli. nih.gov Similarly, some 1-(dihalobenzyl)-1,2,4-triazole-3-thiol derivatives displayed significant bioactivity against a range of bacteria, including MRSA and P. aeruginosa. nih.gov

Research on 1-(phenyl)-3-(2H- nih.govnih.govseejph.comtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivatives found them to be highly active against methicillin-resistant strains of S. aureus (MRSA) and S. epidermidis (MRSE). mdpi.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound/Derivative Class Bacterial Strain(s) Key Findings Reference(s)
4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Staphylococcus aureus Superior activity to streptomycin. nih.gov
1,2,4-triazole-3-thiones with phenylpiperazine moiety S. aureus, P. aeruginosa Phenylpiperazine group crucial for activity. nih.gov
1,2,4-triazole-3-thiones with C-5 chloro-phenyl substitution Gram-positive strains (e.g., S. aureus, MRSA) Increased antibacterial potency. nih.gov
1-(phenyl)-3-(2H- nih.govnih.govseejph.comtriazol-3-ylsulfanyl)-pyrrolidine-2,5-diones MRSA, MRSE Highly active against resistant strains. mdpi.com
1-(dihalobenzyl)-1,2,4-triazole-3-thiols MRSA, P. aeruginosa Potent bioactivity against tested bacteria. nih.gov

Antifungal and Anti-Yeast Activity

The antifungal properties of this compound derivatives have been particularly noted against various fungal pathogens, including the prevalent yeast Candida albicans. A series of Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated strong antifungal effects against Microsporum gypseum, with six of the seventeen synthesized compounds showing activity superior to the standard drug ketoconazole. nih.gov However, these compounds did not show activity against C. albicans or Aspergillus niger. nih.gov

In contrast, other studies have reported significant anti-Candida activity. For instance, a series of 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole analogues were tested against C. albicans, with some compounds exhibiting notable antifungal effects. researchgate.net Furthermore, newly designed triazole-3-thiol derivatives were synthesized to specifically target C. albicans by inhibiting the enzyme enolase 1 (Eno1). seejph.comseejph.com All synthesized derivatives in this study showed notable antifungal efficacy against C. albicans. seejph.comseejph.com

Derivatives of 1-(phenyl)-3-(2H- nih.govnih.govseejph.comtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione were also found to be highly active against C. albicans. mdpi.com

Table 2: Antifungal Activity of Selected this compound Derivatives

Compound/Derivative Class Fungal/Yeast Strain(s) Key Findings Reference(s)
Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Microsporum gypseum Six compounds were more effective than ketoconazole. nih.gov
Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Candida albicans, Aspergillus niger No activity observed. nih.gov
Enolase 1 (Eno1) inhibitor derivatives Candida albicans All synthesized derivatives exhibited notable antifungal efficacy. seejph.comseejph.com
1-(phenyl)-3-(2H- nih.govnih.govseejph.comtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivatives Candida albicans Found to be highly active. mdpi.com

Structure-Activity Relationship (SAR) Studies for Antimicrobial Properties

Structure-activity relationship (SAR) studies have provided valuable insights into the structural features that govern the antimicrobial potency of this compound derivatives. For Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, the nature of the substituent on the benzylidene ring significantly influences activity. nih.gov

In a study of 1-(phenyl)-3-(2H- nih.govnih.govseejph.comtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivatives, the antibacterial and antifungal properties were found to increase in the order of substituents: 4-H > 4-Cl > 4-Br, indicating that the nature of the substituent on the phenyl ring has a direct impact on the level of antimicrobial activity. mdpi.com

For 1,2,4-triazole-pyrimidine hybrids, the presence of a 2-methyl- or 2-phenylthio moiety at the 2-position of the pyrimidine (B1678525) ring was identified as a key feature for potent antibacterial activity. nih.gov The SAR analysis of another series of Schiff bases revealed that the presence of a 4-hydroxy-3-methoxyphenyl moiety at the N-4 position and a nitro group in the phenyl ring at the 3-position of the 1,2,4-triazole (B32235) ring played a crucial role in high antibacterial activity. nih.gov

Molecular Mechanisms of Antimicrobial Action (via Docking)

Molecular docking studies have been instrumental in elucidating the potential molecular mechanisms underlying the antimicrobial action of these compounds. For the antifungal derivatives designed to inhibit Candida albicans enolase 1 (Eno1), docking studies showed that the compounds fit into the active site of the enzyme, demonstrating binding modes similar to the known inhibitor fluconazole. seejph.comseejph.com The compound (E)-4-(((3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenol was identified as having the greatest binding affinity for the target. seejph.comseejph.com

In another study, docking simulations revealed that newly synthesized antibacterial compounds had a high affinity for the binding pocket of glucosamine-6-phosphate synthase, an enzyme involved in microbial cell wall assembly. nih.gov Specifically, compounds with a 4-hydroxy-3-methoxyphenyl group and a nitro group in the phenyl ring exhibited hydrogen bond interactions with key amino acid residues (Ser347, Thr352, and Val399) in the enzyme's binding pocket. nih.gov

Anticancer Research (in vitro and in silico studies)

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents.

Cytotoxicity against Cancer Cell Lines

In vitro studies have demonstrated the cytotoxic effects of these derivatives against various cancer cell lines. A series of hydrazone derivatives of 1,2,4-triazole-3-thiol were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. nih.govnih.gov The results indicated that the synthesized compounds were generally more cytotoxic against the melanoma cell line. nih.govnih.gov

Specifically, hydrazones bearing a 2-hydroxybenzene or 2-hydroxy-5-nitrobenzene moiety were identified as the most active against all tested cancer cell lines. nih.gov Another derivative, N'-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, was noted for its ability to inhibit the migration of all tested cancer cells and for its relative selectivity towards cancer cells. nih.gov

Table 3: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

Compound/Derivative Class Cancer Cell Line(s) Key Findings Reference(s)
Hydrazone derivatives Melanoma (IGR39), Breast (MDA-MB-231), Pancreatic (Panc-1) Generally more cytotoxic against the melanoma cell line. nih.govnih.gov
Hydrazones with 2-hydroxybenzene or 2-hydroxy-5-nitrobenzene moiety Melanoma (IGR39), Breast (MDA-MB-231), Pancreatic (Panc-1) Identified as the most active against all tested cell lines. nih.gov
N'-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Melanoma (IGR39), Breast (MDA-MB-231), Pancreatic (Panc-1) Inhibited migration of all cancer cells; relatively selective. nih.gov

Effects on Cancer Cell Migration and Spheroid Growth

The metastatic spread of cancer cells is a primary contributor to cancer-related mortality, making the inhibition of cancer cell migration a critical goal in oncology research. Derivatives of this compound have been investigated for their potential to impede this process. In one study, a series of hydrazone derivatives of 1,2,4-triazole-3-thiol were synthesized and evaluated for their effects on the migration of aggressive cancer cell lines, including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). nih.govnih.gov These tumor types are known for their high invasiveness and resistance to chemotherapy. nih.gov

The research identified a specific derivative, N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, as an inhibitor of migration across all tested cancer cell lines. nih.govnih.gov This suggests a potential broad-spectrum anti-metastatic activity.

Beyond two-dimensional migration assays, the efficacy of these compounds was also tested in three-dimensional (3D) tumor spheroid models. Spheroids more closely mimic the microenvironment of solid tumors, providing a more accurate assessment of a drug's potential. Several derivatives demonstrated significant activity in reducing the growth of these 3D cell cultures. nih.gov Notably, N'-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, N'-((1H-pyrrol-2-yl)methylene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, and N'-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide were among the most potent in the 3D models. nih.gov

Identification of Active Scaffolds and SAR for Antitumor Potential

In a study involving hydrazone derivatives, the starting compound, 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione, was modified to create a library of compounds for screening. nih.govnih.gov The SAR analysis revealed several key findings:

Hydrazone Moiety: The incorporation of a hydrazone moiety proved to be crucial for the observed biological activities. nih.gov

Substituents on the Benzylidene Ring: Hydrazones featuring a 2-hydroxybenzene or a 2-hydroxy-5-nitrobenzene group were identified as the most active against all tested cancer cell lines. nih.gov

Oxindole Moiety: Derivatives incorporating a 5-fluoro- or 5-trifluoromethoxy-2-oxindole moiety showed the highest activity specifically against the IGR39 melanoma cell line. nih.gov

Selectivity: While not highly selective against all cancer cells when compared to normal fibroblasts, some derivatives exhibited several-fold greater cytotoxicity against the highly invasive triple-negative breast cancer cell line. nih.gov

Phenyl Group at C-3: A broader SAR analysis of 1,2,4-triazole derivatives suggests that phenyl groups at the C-3 position are important for high activity, with electron-donating groups on this phenyl ring, such as a hydroxyl (-OH) group, enhancing the effect. nih.gov

Activity of Selected this compound Derivatives
Compound NameKey Structural FeatureObserved Antitumor ActivityReference
N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide4-(dimethylamino)benzylidene groupInhibited migration in melanoma, breast, and pancreatic cancer cells. nih.govnih.gov
N'-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide2-oxoindolin-3-ylidene groupIdentified as one of the most active in 3D spheroid cultures. nih.gov
N'-((1H-pyrrol-2-yl)methylene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide(1H-pyrrol-2-yl)methylene groupIdentified as one of the most active in 3D spheroid cultures. nih.gov
N'-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide2-hydroxy-5-nitrobenzylidene groupIdentified as one of the most active in 3D spheroid cultures. nih.gov

Enzyme Inhibition Studies

Inhibition of Metallo-β-Lactamases (NDM-/VIM-type)

The rise of antibiotic resistance, particularly in Gram-negative bacteria that produce metallo-β-lactamases (MBLs), poses a significant threat to public health. nih.gov These enzymes can inactivate last-resort β-lactam antibiotics like carbapenems. Consequently, there is an urgent need for effective MBL inhibitors. Derivatives of 1,2,4-triazole-3-thione have emerged as a promising class of inhibitors for clinically relevant MBLs, such as New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-type) enzymes. nih.govnih.gov

Research has focused on optimizing an initial series of 1,2,4-triazole-3-thione derivatives that showed micromolar inhibition of MBLs in vitro. nih.gov Through a multidisciplinary approach involving molecular modeling, synthesis, and enzymology, researchers have identified compounds with low micromolar inhibitory activity against both NDM-1 and VIM-type MBLs. nih.gov For instance, certain 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives have been shown to inhibit NDM-1 and VIM-2. nih.gov Another study identified 3-(4-Bromophenyl)-6,7-dihydro-5H- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govthiazine as a selective inhibitor of VIM-2 with an IC₅₀ value of 38.36 μM. nih.gov

Molecular docking and X-ray crystallography studies have provided critical insights into how these triazole derivatives bind to the active site of MBLs. nih.govnih.gov The active site of these enzymes contains one or two zinc ions that are essential for catalysis. The 1-phenyl-1,2,4-triazole-3-thiol core is predicted to position itself to coordinate with these zinc ions. nih.gov

Key interactions observed include:

Zinc Ion Coordination: The thiolate group and a nitrogen atom from the triazole ring are believed to coordinate with the zinc ions (Zn1 and Zn2) in the NDM-1 active site. nih.gov In VIM-2, a nitrogen atom from the triazole ring is thought to form a coordination bond with Zn1. nih.gov

π-Stacking Interactions: The phenyl group of the inhibitor can engage in π-stacking interactions with aromatic residues in the active site. For example, in NDM-1, the 5-(4-(trifluoromethyl)phenyl) group is stabilized by π-stacking with the sidechain of Trp93. nih.gov In VIM-2, the phenyl group of the inhibitor appears to form π-π stacking interactions with Tyr67. nih.gov

Hydrophobic and Hydrogen Bonding: Additional stability is conferred through hydrophobic interactions with residues on flexible loops, such as Phe61 and Tyr67 in VIM-2. nih.gov Hydrogen bonds, for instance between a fluoride (B91410) atom of the inhibitor and Gln123 in NDM-1, also contribute to the binding affinity. nih.gov

These molecular insights are crucial for the structure-based design and further optimization of this class of MBL inhibitors. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) enzymes are involved in the inflammatory pathway, and selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov Various 1,2,4-triazole derivatives have been investigated as potential COX-2 inhibitors. nih.govnih.gov

One study reported on 1,2,4-triazole-pyrazole hybrids, where the compound 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiol demonstrated a high selectivity index for COX-2 over COX-1, with a COX-2 IC₅₀ of 21.53 µM. nih.gov Another series of diaryl-1,2,4-triazole-caffeic acid hybrids were explored as dual COX-2/5-LOX inhibitors for cancer therapy. nih.gov In this series, the introduction of electron-withdrawing groups at the para-position of the N-1 phenyl ring was found to improve antiproliferative activity. nih.gov

Enzyme Inhibition Activity of Selected 1,2,4-Triazole Derivatives
Compound/SeriesTarget EnzymeKey FindingsReference
4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol derivativesNDM-1, VIM-2 Metallo-β-LactamasesIdentified as low micromolar inhibitors. nih.gov
3-(4-Bromophenyl)-6,7-dihydro-5H- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govthiazineVIM-2 Metallo-β-LactamaseSelective inhibitor with IC₅₀ of 38.36 μM. nih.gov
5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiolCOX-2Showed high selectivity for COX-2 (IC₅₀ = 21.53 µM). nih.gov
Diaryl-1,2,4-triazole-caffeic acid hybridsCOX-2/5-LOXElectron-withdrawing groups on N-1 phenyl ring improved activity. nih.gov

Other Investigated Biological Activities of Derivatives (excluding clinical applications)

The versatile 1,2,4-triazole scaffold has been incorporated into molecules exhibiting a wide array of biological activities beyond anticancer and enzyme inhibition. nih.govnih.gov The unique chemical properties of the triazole ring, including its dipole character and hydrogen bonding capacity, allow for high-affinity interactions with various biological receptors. nih.govnih.gov

Academic research has explored derivatives of 1,2,4-triazole-3-thiol and related compounds for several other potential therapeutic applications:

Antimicrobial Activity: Numerous studies have reported the antibacterial and antifungal properties of 1,2,4-triazole derivatives. nih.govmdpi.com For example, certain 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols showed broad-spectrum antibacterial activity. nih.gov Some synthesized derivatives of 1-(phenyl)-3-(2H- nih.govnih.govnih.govtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione were found to be highly active against methicillin-resistant strains of S. aureus (MRSA) and S. epidermidis (MRSE), as well as the yeast C. albicans. mdpi.com

Antiviral Activity: The 1,2,4-triazole nucleus is a component of several antiviral agents. nih.gov Research has explored derivatives as potential inhibitors of viral enzymes, such as in the context of HIV. nih.gov

Anticonvulsant Activity: The structural features of 1,2,4-triazoles have been leveraged in the design of compounds with potential anticonvulsant properties. nih.govnih.gov

Antitubercular Activity: Derivatives of 1,2,4-triazole-3-thione have been investigated for their activity against Mycobacterium tuberculosis. nih.gov

Anti-inflammatory and Analgesic Activity: Beyond COX-2 inhibition, the anti-inflammatory and pain-relieving potential of this class of compounds is an active area of research. nih.gov

Antioxidant Activity: Some hybrid triazole derivatives have been evaluated for their antioxidant properties. arkat-usa.org

Acetylcholinesterase (AChE) Inhibition: In the search for treatments for neurodegenerative diseases, some 1,2,4-triazole derivatives have been investigated as inhibitors of the acetylcholinesterase enzyme. arkat-usa.org

This broad spectrum of activity underscores the importance of the 1,2,4-triazole-3-thiol scaffold as a privileged structure in medicinal chemistry. nih.govnih.gov

Anti-inflammatory Potential (from literature review of triazole derivatives)

Derivatives of 1,2,4-triazole have been extensively investigated for their anti-inflammatory effects. Research has shown that these compounds can exert their activity through various mechanisms, including the inhibition of key enzymes in the inflammatory cascade such as cyclooxygenases (COX-1 and COX-2).

In vivo studies using the carrageenan-induced rat paw edema model, a standard method for evaluating acute inflammation, have demonstrated the significant anti-inflammatory potential of certain 1,2,4-triazole derivatives. For instance, a study on a series of 1,2,4-triazole derivatives showed that some compounds exhibited anti-inflammatory activity comparable to the standard drug indomethacin. One of the most active derivatives demonstrated notable inhibition of edema. Molecular docking studies have further suggested that these compounds can bind effectively to the active site of cyclooxygenase enzymes.

Another research avenue has focused on pregnenolone (B344588) derivatives incorporating a 1,2,4-triazole ring. In vivo studies on these compounds also revealed significant anti-inflammatory properties in the carrageenan-induced rat hind paw edema test, with one derivative showing activity equivalent to indomethacin. acs.org

Table 1: Anti-inflammatory Activity of Selected 1,2,4-Triazole Derivatives This table is interactive. Click on the headers to sort the data.

Compound Test Model Result Reference
1,2,4-Triazole Derivative 46 Carrageenan-induced rat paw edema Activity similar to indomethacin acs.org
Pregnenolone-Triazole Derivative 38 Carrageenan-induced rat hind paw edema Same activity as indomethacin acs.org
5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiol (Compound 7) In vitro COX inhibition Four times more effective than celecoxib (B62257) against COX-2 acs.org

Anticonvulsant Properties (from literature review of triazole derivatives)

The 1,2,4-triazole nucleus is a constituent of several established anticonvulsant drugs, which has spurred further research into new derivatives. Studies have indicated that S-derivatives of 1,2,4-triazoles, in particular, show promise as anticonvulsant agents.

The anticonvulsant activity of newly synthesized 1,2,4-triazole-3-thiol derivatives has been evaluated using standard screening models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. In one study, two 1,2,4-triazole-3-thiol derivatives exhibited notable anticonvulsant activity. nih.gov These compounds showed significant protection in both MES and scPTZ seizure tests, with their efficacy attributed to the inhibition of voltage-gated sodium channels and allosteric modulation of the GABA-A receptor. nih.gov

Another study highlighted a derivative, 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenyl)ethanone, which demonstrated anticonvulsant activity surpassing that of the standard drugs Mydocalm and phenobarbital (B1680315) in a corazole-induced seizure model in rats. nih.gov

Table 2: Anticonvulsant Activity of Selected 1,2,4-Triazole Derivatives This table is interactive. Click on the headers to sort the data.

Compound Test Model ED50 (mg/kg) Neurotoxicity (TD50 mg/kg) Reference
1,2,4-triazole-3-thiol derivative 168a MES test 50.8 >300 nih.gov
1,2,4-triazole-3-thiol derivative 168a scPTZ test 76.0 >300 nih.gov
1,2,4-triazole-3-thiol derivative 168b MES test 54.8 >300 nih.gov
1,2,4-triazole-3-thiol derivative 168b scPTZ test 52.8 >300 nih.gov

Antihypoxic Activity (from literature review of triazole derivatives)

While direct studies on the antihypoxic activity of this compound derivatives are limited in the reviewed literature, related research on the neuroprotective effects of 1,2,4-triazole derivatives against ischemic and hypoxic insults provides valuable insights. Ischemic stroke, characterized by a lack of oxygen and glucose supply to the brain, shares a common pathophysiological basis with hypoxia.

Several studies have synthesized and evaluated 1,2,4-triazole derivatives for their neuroprotective effects. One study found that certain derivatives could noticeably protect PC12 cells from cytotoxicity induced by hydrogen peroxide (H₂O₂), a model for oxidative stress that accompanies hypoxia. The most effective compound was found to chelate iron, scavenge reactive oxygen species (ROS), and restore mitochondrial membrane potential. nih.gov Furthermore, this compound demonstrated protective effects in a rat model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke, by improving behavioral outcomes and reducing the cerebral infarction area. nih.gov

Another series of 1,3,5-triaryl substituted triazole derivatives was designed to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. One of the most promising compounds from this series exerted a protective effect against sodium nitroprusside (SNP)-induced cell damage by scavenging intracellular ROS and restoring mitochondrial membrane potential. In an in vivo MCAO rat model, this compound reduced cerebral infarction size and improved neurological behavior. nih.gov These findings suggest that the neuroprotective activities of 1,2,4-triazole derivatives against hypoxic/ischemic conditions are a promising area for further investigation.

Analgesic Activity (from literature review of triazole derivatives)

The search for novel analgesic agents has also included the exploration of 1,2,4-triazole derivatives. Various studies have reported the potential of these compounds to alleviate pain in different experimental models.

In one comprehensive study, thirty-six different derivatives containing a 1,2,4-triazole ring were evaluated for their in vivo analgesic activity using the acetic acid-induced writhing method and the hot plate method. nih.gov The acetic acid-induced writhing test, a model for visceral pain, showed that several derivatives with chloro, nitro, methoxy, hydroxy, and bromo substitutions exhibited excellent analgesic activity. nih.gov Some of these compounds were found to be superior analgesic agents in this screening method. nih.gov The hot plate method, which assesses central analgesic activity, also identified several potent derivatives. nih.gov

Another study focused on pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. The combination of these heterocyclic fragments with a 2,6-dichlorophenyl substituent and fragments of saturated carboxylic acids led to compounds with significant antinociceptive activity, as confirmed by the acetic acid-induced writhing test and a formalin-induced inflammation model. nih.gov

Table 3: Analgesic Activity of Selected 1,2,4-Triazole Derivatives This table is interactive. Click on the headers to sort the data.

Compound Series Test Model Observation Reference
Substituted 1,2,4-triazoles (IIIa, IIId, IIIf, IIIi, IIIj, etc.) Acetic acid-induced writhing Superior analgesic agents nih.gov
Substituted 1,2,4-triazoles (IIIb, IIId, IIIf, IIIh, IIIj, etc.) Hot plate method Showed analgesic potential nih.gov
Pyrazole-containing 1,2,4-triazole-3-thiol derivatives Acetic acid-induced writhing & Formalin test Significant antinociceptive activity nih.gov

Q & A

Basic: What are the optimal synthetic routes for 1-phenyl-1H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves heterocyclization of thiosemicarbazides or nucleophilic substitution with phenylisothiocyanate. Key steps include:

  • Hydrazinolysis of esters (e.g., indole-3-butanoic acid esters) followed by nucleophilic addition of phenylisothiocyanate in alcoholic media .
  • Intramolecular cyclization under alkaline conditions to form the triazole-thiol core .
    Yield optimization requires precise control of temperature (60–80°C), solvent polarity (ethanol/water mixtures), and stoichiometric ratios of reactants. Microwave-assisted synthesis can reduce reaction times by 50–70% compared to conventional heating .

Advanced: How do regioselective S-alkylation strategies affect the functionalization of this compound?

Answer:
Regioselective S-alkylation is achieved using alkyl halides or aryl bromides in polar aprotic solvents (e.g., DMF) with catalytic bases (K₂CO₃). The thiol group’s nucleophilicity drives selectivity, avoiding N-alkylation. For example:

  • Phenacyl bromides yield S-substituted derivatives with enhanced bioactivity (e.g., antifungal properties) .
  • Steric hindrance from the phenyl group at position 1 directs alkylation exclusively to the sulfur atom, confirmed by ¹H NMR (δ 3.8–4.2 ppm for SCH₂) and mass spectrometry .

Basic: What spectroscopic and chromatographic methods validate the purity and structure of this compound derivatives?

Answer:

  • ¹H/¹³C NMR : Characteristic peaks for the triazole ring (δ 7.8–8.2 ppm for aromatic protons) and thiol moiety (δ 13.5 ppm, exchangeable with D₂O) .
  • FTIR : S-H stretch at 2550–2600 cm⁻¹ and C=N/C-S vibrations at 1500–1600 cm⁻¹ .
  • HPLC-DAD/MS : Purity >98% achieved using C18 columns with acetonitrile/water gradients .

Advanced: How do computational methods (e.g., molecular docking) predict the biological activity of this compound derivatives?

Answer:

  • Target selection : Key enzymes (e.g., anaplastic lymphoma kinase [ALK], COX-2) are prioritized based on structural homology (PDB IDs: 2XP2, 3LD6) .
  • Docking protocols : AutoDock Vina or Schrödinger Suite with OPLS4 force fields assess binding energies (ΔG ≤ -8 kcal/mol indicates high affinity). For example:
    • Derivatives with indole/pyrrole substituents show strong interactions with ALK’s ATP-binding pocket (hydrogen bonds with Met1199, hydrophobic contacts with Leu1122) .
  • MD simulations (100 ns) validate stability of ligand-protein complexes via RMSD (<2 Å) and binding free energy (MM/PBSA) calculations .

Basic: What biological activities are reported for this compound derivatives?

Answer:

  • Antimicrobial : MIC values of 4–16 µg/mL against S. aureus and C. albicans via disruption of membrane integrity .
  • Antiradical : DPPH scavenging up to 88.89% at 1 mM, dependent on electron-donating substituents (e.g., thiophene) .
  • Enzyme inhibition : IC₅₀ of 0.8 µM against YUCCA (auxin biosynthesis) in Arabidopsis .

Advanced: How do structural modifications (e.g., substituent position) resolve contradictions in biological activity data?

Answer:

  • Electron-withdrawing groups (e.g., -NO₂ at position 5) reduce antiradical activity (from 88% to 53%) but enhance antimicrobial potency due to increased lipophilicity .
  • Mannich base derivatives exhibit dual COX-2/ALK inhibition, resolving earlier inconsistencies in selectivity profiles .
  • Metal complexes (e.g., Cu(II), Cd(II)) show variable luminescence and bioactivity based on coordination geometry (octahedral vs. tetrahedral) .

Basic: What coordination chemistry applications exist for this compound?

Answer:

  • Ligand design : Binds transition metals (Cd²⁺, Cu²⁺) via S and N donors, forming luminescent polymers with quantum yields up to 45% .
  • Catalysis : Cu(I) complexes catalyze solvent-free tetrazole synthesis (TOF = 120 h⁻¹) via Lewis acid activation .

Advanced: How does DFT analysis explain the electronic properties of this compound?

Answer:

  • HOMO-LUMO gaps (4.2–4.5 eV) calculated at B3LYP/6-311++G(d,p) correlate with UV-Vis absorption (λmax = 290–310 nm) .
  • MEP surfaces reveal nucleophilic S-atom reactivity (-45 kcal/mol) and electrophilic triazole N-atoms (+32 kcal/mol) .
  • NLO properties : Hyperpolarizability (β = 1.5 × 10⁻³⁰ esu) suggests potential in optoelectronic materials .

Basic: What safety and handling protocols are critical for this compound?

Answer:

  • Toxicity : Acute oral LD₅₀ > 500 mg/kg (rat); handle with nitrile gloves and fume hoods due to thiol volatility .
  • Storage : Stable under argon at -20°C; degradation products (e.g., disulfides) monitored via TLC .

Advanced: How do solvent-free and green synthesis approaches improve sustainability for triazole-thiol derivatives?

Answer:

  • Bentonite-supported Cu NPs enable solvent-free tetrazole synthesis (yield 92%, E-factor = 0.3) via microwave irradiation .
  • Thymus vulgaris extract replaces toxic reductants (NaBH₄) in nanoparticle synthesis, reducing waste by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-1H-1,2,4-triazole-3-thiol
Reactant of Route 2
1-phenyl-1H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.